3-(Pyridin-3-ylmethoxy)aniline
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Overview
Description
“3-(Pyridin-3-ylmethoxy)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known that various derivatives of this compound have been synthesized and evaluated for antitumor activities .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via a methoxy bridge . The predicted physical properties include a melting point of 113.18°C, a boiling point of 393.8°C at 760 mmHg, a density of 1.2 g/cm3, and a refractive index of n20D 1.62 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.24 . Predicted physical properties include a melting point of 113.18°C, a boiling point of 393.8°C at 760 mmHg, a density of 1.2 g/cm3, and a refractive index of n20D 1.62 .Scientific Research Applications
Vibrational Spectra and Structural Analysis
3-(Pyridin-3-ylmethoxy)aniline and its derivatives have been extensively studied for their structural and vibrational properties. For example, a density functional theory (DFT) study combined with experimental analysis, such as NMR, IR, and Raman spectroscopy, was used to investigate the structure and vibrational spectra of related compounds. This research provides insights into the accuracy and computational efficiency of different theoretical models for analyzing such compounds (Acosta-Ramírez et al., 2013).
Synthesis and Characterization in Organometallic Chemistry
Compounds similar to this compound are synthesized and characterized in organometallic chemistry. For instance, the synthesis and characterization of novel cationic η3-methallyl palladium complexes with pyridinyl-imine ligands were explored, contributing to the development of new organometallic compounds (Dridi, Mechria, & Msaddek, 2014).
Electroluminescence and Photophysics
In the field of photophysics and electroluminescence, derivatives of this compound have been used to create highly luminescent platinum complexes. These compounds have potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and diverse emission spectrum (Vezzu et al., 2010).
Catalysis and Polymerization
These compounds are also involved in catalysis and polymerization reactions. For example, their role in the ring-opening polymerization of ε-caprolactone was studied, revealing insights into their catalytic activity and potential applications in polymer synthesis (Njogu, Omondi, & Nyamori, 2017).
Electrochemical Applications
In electrochemistry, derivatives of this compound have been utilized in the design of new conducting polymers with applications in electrochemical fuel generation. These studies focus on understanding the electrocatalytic behavior of such polymers, particularly in CO2 reduction and H2 evolution (Hursán et al., 2016).
Coordination Polymers
Additionally, these compounds have been used to create coordination polymers with silver(I) and bifunctional pyridyl ligands. The resulting polymers exhibit interesting structural properties and potential applications in materials science (Oh, Stern, & Mirkin, 2005).
Mechanism of Action
Target of Action
The primary targets of 3-(Pyridin-3-ylmethoxy)aniline are Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory response.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the biological processes they are involved in .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Its interaction with its targets suggests it may have effects on energy metabolism and inflammatory response .
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes and proteins . For instance, derivatives possessing a similar moiety demonstrated significant inhibition against EGFR and HER2
Cellular Effects
Some aniline derivatives have shown to exert anti-proliferative activities on various cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that aniline derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Aniline and its derivatives are known to be metabolized by various organisms, with pathways involving enzymes and cofactors
Properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWDUCMQAJQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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